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Compound of Interest

Compound Name:
4-(1-Butoxy-2-

methylpropyl)morpholine

CAS No.: 100387-29-9

Cat. No.: B14078167

Get Quote

Executive Summary
This technical guide provides an in-depth analysis of the spectral characteristics of 4-(1-
Butoxy-2-methylpropyl)morpholine, a hemiaminal ether derivative. This compound

represents a class of N,O-acetals formed via the condensation of a secondary amine

(morpholine), an aldehyde (isobutyraldehyde), and an alcohol (n-butanol).

In drug development and industrial synthesis, this molecule often appears as a latent aldehyde

source, a moisture scavenger, or a specific reaction intermediate. Accurate identification

requires distinguishing it from its hydrolysis products. This guide details the specific NMR, IR,

and MS signatures required for positive identification and purity assessment.

Structural Origin & Synthesis Pathway
Understanding the synthesis is critical for interpreting spectral impurities. The molecule is

formed through a reversible condensation reaction. In the presence of water or acid, the

equilibrium shifts back to the starting materials.
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Reaction Mechanism
The formation proceeds through an iminium ion intermediate, which is subsequently trapped by

the alcohol nucleophile.
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Figure 1: Condensation pathway forming the N,O-acetal core. Note the reversibility, which

impacts sample handling for NMR.

Spectral Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure contains a chiral center at the hemiaminal carbon, rendering the morpholine ring

protons diastereotopic (magnetically non-equivalent), though rapid ring inversion often

averages these signals at room temperature.

1H NMR (Proton) – 400 MHz, CDCl₃
The diagnostic signal is the methine proton (H-c) at the hemiaminal center.
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Position Shift (δ, ppm) Multiplicity Integration
Assignment /
Structural
Logic

N-CH-O 3.65 – 3.85 Doublet (d) 1H

Diagnostic Peak.

The hemiaminal

methine.

Deshielded by

adjacent N and

O. Coupled to

the isopropyl CH

(

Hz).

Morpholine-O 3.60 – 3.75 Multiplet (m) 4H

Protons adjacent

to oxygen in the

morpholine ring.

Butyl-O 3.35 – 3.50 Multiplet (dt) 2H

-methylene of the

butoxy group (

).

Morpholine-N 2.45 – 2.65 Multiplet (m) 4H

Protons adjacent

to nitrogen in the

morpholine ring.

Isopropyl-CH 1.80 – 1.95 Multiplet (m) 1H
Methine of the

isopropyl group.

Butyl-CH₂ 1.30 – 1.55 Multiplet (m) 4H

and

methylenes of

the butyl chain.

Isopropyl-CH₃ 0.90 – 0.95 Doublet (d) 6H

Geminal

dimethyls of the

isopropyl group.
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Butyl-CH₃ 0.88 – 0.92 Triplet (t) 3H

Terminal methyl

of the butyl

chain.

13C NMR (Carbon) – 100 MHz, CDCl₃
The hemiaminal carbon is the most deshielded aliphatic signal, appearing in a unique region

between ethers and acetals.

Hemiaminal (N-C-O):92.0 – 96.0 ppm. (Key confirmation of the N-C-O linkage).

Morpholine (C-O): 67.0 ppm.

Butyl (C-O): 68.5 ppm.

Morpholine (C-N): 50.5 ppm.

Isopropyl (CH): 30.0 ppm.

Alkyl Chains: 13.0 – 32.0 ppm (multiple peaks).

Mass Spectrometry (MS)
Electron Impact (EI) ionization typically yields a weak or absent molecular ion due to the lability

of the hemiaminal ether bond. Identification relies on characteristic

-cleavage fragments.

Molecular Ion: m/z 215 (C₁₂H₂₅NO₂)

Fragmentation Pathway: The primary fragmentation is driven by the stability of the iminium ion.

Loss of Isopropyl Radical (

-cleavage):

(isopropyl)

m/z 172.
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Structure:

Loss of Butoxy Radical:

(butoxy)

m/z 142.

Structure:

(Base Peak candidate).

Molecular Ion (M+)
m/z 215

Fragment A (Loss of iPr)
m/z 172

[Morph=CH-OBu]+

- C3H7• (43)

Fragment B (Loss of OBu)
m/z 142

[Morph=CH-iPr]+

- C4H9O• (73)

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in EI-MS. The formation of the iminium ion (m/z 142)

is energetically favorable.

Infrared Spectroscopy (IR)
IR is useful for establishing the absence of starting materials (specifically the N-H of morpholine

and the C=O of isobutyraldehyde).

C-O-C Stretch: 1080 – 1150 cm⁻¹ (Strong, broad ether band).

C-H Stretch: 2800 – 2960 cm⁻¹ (Aliphatic).

Absence of:

3300 cm⁻¹ (Broad O-H from butanol or water).

1720 cm⁻¹ (Strong C=O from isobutyraldehyde).
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3300 cm⁻¹ (N-H from free morpholine).

Experimental Validation Protocol
To verify the identity of a sample suspected to be CAS 100387-29-9, follow this protocol.

Step 1: Solvent Selection
Do not use protic solvents (MeOH, H₂O) or acidic chloroform (CDCl₃) without neutralization.

Acid traces catalyze hydrolysis, reverting the compound to aldehyde and amine.

Recommended: Use Benzene-d6 or CDCl₃ treated with basic alumina or K₂CO₃.

Step 2: Purity Check (1H NMR)
Acquire a standard 1H spectrum.

Integrate the doublet at

3.7 ppm (N-CH-O). Set integral to 1.0.

Check for aldehyde proton (

9.5-10.0 ppm). Presence indicates hydrolysis.

Check for free morpholine (triplets at

2.9 and 3.7).

Step 3: Hydrolysis Stress Test (Optional)
To confirm the hemiaminal nature:

Add 1 drop of D₂O/DCl to the NMR tube.

Shake and re-acquire.

Result: The doublet at

3.7 ppm should disappear, replaced by the aldehyde signal (
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9.6 ppm) and free alcohol/amine signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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